Uridine Diphosphate-GlcNaz

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

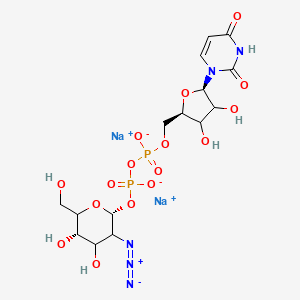

Uridine Diphosphate-GlcNaz, also known as this compound, is a useful research compound. Its molecular formula is C15H21N5Na2O16P2 and its molecular weight is 635.279. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Uridine diphosphate-N-acetylglucosamine (UDP-GlcNAz) is a modified nucleotide sugar that plays a significant role in various biological processes, particularly in glycosylation and cellular signaling. This article explores the biological activity of UDP-GlcNAz, highlighting its metabolic pathways, interactions with proteins, and implications in disease contexts.

Overview of UDP-GlcNAz

UDP-GlcNAz is synthesized from UDP-N-acetylglucosamine (UDP-GlcNAc) through the incorporation of an azide group. This modification allows for unique applications in chemical biology, particularly in the labeling and visualization of glycoproteins and glycans within cells. UDP-GlcNAz serves as a substrate for glycosyltransferases, facilitating the transfer of N-acetylglucosamine residues to various biomolecules.

Metabolic Pathways

UDP-GlcNAz is generated from the hexosamine biosynthesis pathway. The key steps include:

- Conversion of Fructose 6-phosphate to Glucosamine-6-phosphate : This reaction is catalyzed by GlmS, a rate-limiting enzyme.

- Formation of UDP-GlcNAc : Glucosamine-6-phosphate is further processed by enzymes GlmM and GlmU.

- Modification to UDP-GlcNAz : UDP-GlcNAc is converted to UDP-GlcNAz through the action of specific kinases that incorporate the azide group.

Glycosylation and Protein Interactions

UDP-GlcNAz plays a crucial role in glycosylation processes. It is utilized by glycosyltransferases to modify proteins and lipids, impacting their stability, localization, and function. For instance, studies have shown that UDP-GlcNAz can be incorporated into bacterial peptidoglycan structures, influencing cell wall integrity and resistance to antibiotics .

Immune Response Modulation

Research indicates that UDP-GlcNAz can modulate immune responses. It has been observed that uridine nucleotides, including UDP variants, stimulate dendritic cells (DCs) to enhance chemotaxis and cytokine release. This suggests that UDP-GlcNAz may play a role in orchestrating immune responses during infections .

Study 1: Impact on Neutrophil Activation

A study examined the effects of UDP-GlcNAz on human neutrophils, revealing that it activates chemotaxis via purinergic receptor signaling pathways. This activation leads to enhanced reactive oxygen species (ROS) production, which is critical for pathogen clearance . The dual effect observed—enhancing some aspects of immune response while potentially downregulating others—illustrates the complexity of UDP-sugar interactions in immune modulation.

Study 2: Application in Glycan Labeling

In another study focused on E. coli, researchers successfully demonstrated the incorporation of UDP-GlcNAz into bacterial glycans using engineered enzymes. This approach enabled the selective tagging of glycoconjugates for imaging studies, showcasing the utility of UDP-GlcNAz in chemical biology applications .

Data Tables

属性

IUPAC Name |

disodium;[(2R,5S)-3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O16P2.2Na/c16-19-18-8-11(25)9(23)5(3-21)34-14(8)35-38(30,31)36-37(28,29)32-4-6-10(24)12(26)13(33-6)20-2-1-7(22)17-15(20)27;;/h1-2,5-6,8-14,21,23-26H,3-4H2,(H,28,29)(H,30,31)(H,17,22,27);;/q;2*+1/p-2/t5?,6-,8?,9-,10?,11?,12?,13-,14-;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOUDOKFJOZTLBN-OWWAWJFASA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)N=[N+]=[N-])O)O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2C(C([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3C(C([C@@H](C(O3)CO)O)O)N=[N+]=[N-])O)O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5Na2O16P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

635.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。